molecular formula C8H6ClN3 B1381839 3-(Chloromethyl)-1,2,4-benzotriazine CAS No. 1431931-52-0

3-(Chloromethyl)-1,2,4-benzotriazine

Cat. No. B1381839
CAS RN: 1431931-52-0
M. Wt: 179.6 g/mol
InChI Key: YYXVIHJTRIXNQO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-benzotriazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a meta-substituted benzoic acid derivative .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)-1,2,4-benzotriazine involves several steps. In one method, 3-methylpyridine is oxidized into 3-picolinic acid with potassium permanganate . Another method involves the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in a solvent in one step .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-1,2,4-benzotriazine is characterized by a cyclic framework of at least twelve atoms . The molecular weight is 131.564, and the molecular formula is C4H6ClN3 .


Chemical Reactions Analysis

The chemical reactions of 3-(Chloromethyl)-1,2,4-benzotriazine involve various processes. For instance, it can react with other atmospheric oxidants, such as HO2, NO, and NO2 radicals . Another reaction involves the production of 2-(3-Chloromethyl)benzoyloxy)benzoic acid by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone with a pyridine catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Chloromethyl)-1,2,4-benzotriazine include a density of 1.4±0.1 g/cm3, a boiling point of 255.3±42.0 °C at 760 mmHg, and a molecular weight of 131.564 .

Scientific Research Applications

Synthesis and Drug Development

  • 3-(Chloromethyl)-1,2,4-benzotriazine derivatives have been synthesized for use in bioreductive cytotoxins like SR 4895 and SR 4941, which are potential anti-cancer agents. These compounds undergo a one-electron reduction to form a radical anion, which under hypoxic conditions, interacts with DNA. This mechanism is exploited for selective cytotoxicity to hypoxic cells often found in solid tumors (Hay & Denny, 2002).

Pharmacological Applications

  • New 8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide 3-ester compounds, which are derivatives of 3-(Chloromethyl)-1,2,4-benzotriazine, have been studied for their binding activities at the central benzodiazepine receptor. Some derivatives demonstrate anxiolytic-like activity in behavioral models, indicating potential use in anxiety treatment without sedative and amnesic properties (Costanzo et al., 2002).

Chemical Mechanisms and DNA Interaction

  • The mechanism by which benzotriazine 1,4-dioxide class of anticancer drugs produce oxidizing radicals following their one-electron reduction has been investigated. This study provides insight into the activation process of these compounds and their interaction with DNA, which is crucial for their antitumor activity (Anderson et al., 2003).

Novel Synthesis Methods

  • The Stille reaction has been applied for the synthesis of 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents, such as SN29751. This method extends the range of substituted benzotriazine dioxides available for SAR studies and has implications for the scalable synthesis of investigational anticancer agents (Pchalek & Hay, 2006).

DNA Cleavage by Antitumor Agents

  • The antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide, a derivative of 3-(Chloromethyl)-1,2,4-benzotriazine, causes DNA double-strand breaks under anoxic conditions. This finding is significant for understanding the mechanism of DNA damage induced by these compounds in hypoxic tumor cells (Daniels & Gates, 1996).

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-benzotriazine involves several steps. In the Blanc chloromethylation, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

3-(Chloromethyl)-1,2,4-benzotriazine can cause severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled . Contact with water liberates toxic gas .

properties

IUPAC Name

3-(chloromethyl)-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-8-10-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVIHJTRIXNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2,4-benzotriazine

CAS RN

1431931-52-0
Record name 3-(chloromethyl)-1,2,4-benzotriazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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